molecular formula C11H12N2 B14370417 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile CAS No. 89937-22-4

1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B14370417
CAS No.: 89937-22-4
M. Wt: 172.23 g/mol
InChI Key: OTGQTEBIZZWLDI-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a nitrile group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid under reflux .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile
  • 1-Propyl-2,3-dihydro-1H-indole-5-carbonitrile
  • 1-Benzyl-2,3-dihydro-1H-indole-5-carbonitrile

Comparison: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the nitrogen atom and the nitrile group at the 5-position confer distinct properties, making it a valuable compound for various applications .

Properties

CAS No.

89937-22-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C11H12N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6H2,1H3

InChI Key

OTGQTEBIZZWLDI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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